N-(1H-1,3-benzodiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
N-(1H-1,3-benzodiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a benzodiazole (benzimidazole) moiety at the N-position and a pyridin-4-yl substituent at the 2-position of the quinoline scaffold. Its molecular formula is C23H15N5O, with a molecular weight of 377.40 g/mol. The compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic and material science applications.
Properties
Molecular Formula |
C22H15N5O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H15N5O/c28-21(27-22-25-18-7-3-4-8-19(18)26-22)16-13-20(14-9-11-23-12-10-14)24-17-6-2-1-5-15(16)17/h1-13H,(H2,25,26,27,28) |
InChI Key |
RDPQJHQIVFOIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodiazole moiety, a pyridine ring, and a quinoline carboxamide. Its molecular formula is , and it possesses unique chemical properties that influence its biological interactions.
Structural Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: MCF-7 Cell Line
In experimental settings, the compound was shown to induce apoptosis in MCF-7 breast cancer cells. The study reported an increase in total apoptotic cell population by 33.43% upon treatment with the compound, suggesting its role as a potential anticancer agent .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Enzyme Activity : The compound has been shown to interact with various enzymes implicated in cancer progression.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have indicated that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapy.
Data Table: Biological Activities Summary
| Activity | Cell Line/Organism | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 33.43% increase in apoptosis | |
| Antimicrobial | Various bacteria | Inhibition of growth | |
| Enzyme Inhibition | PDE10A | Moderate inhibition (45–73%) |
Recent Advances
Research has focused on optimizing the synthesis and improving the efficacy of this compound derivatives. Modifications to the chemical structure have been explored to enhance potency and selectivity against cancer cells.
Computational Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and its biological targets. These studies provide insights into how structural modifications can lead to improved biological activity.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of quinoline derivatives, including N-(1H-1,3-benzodiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide. Research indicates that compounds within this class exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Study
In a phenotypic screening study, a series of quinoline derivatives were optimized for improved pharmacokinetic properties. The lead compound demonstrated low nanomolar potency and excellent oral efficacy in P. berghei mouse models, with effective doses below 1 mg/kg .
Anticancer Potential
The compound also shows promise in cancer research, particularly due to its ability to inhibit specific molecular targets involved in tumor growth.
Targeting EGFR
Quinoline derivatives have been designed to target the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival in various cancers. In vitro studies have demonstrated that these compounds can effectively inhibit EGFR activity, suggesting their potential as anticancer agents .
Biological Evaluation
A study on related quinoline derivatives indicated that they possess significant anti-proliferative effects against cancer cell lines. The compounds were assessed for their cytotoxicity and ability to induce apoptosis in cancer cells, confirming their potential therapeutic applications .
Antimicrobial Properties
Beyond antimalarial and anticancer applications, this compound has been investigated for its antimicrobial activity.
Inhibition of DNA Gyrase
Research has indicated that certain quinoline derivatives can inhibit microbial DNA gyrase, making them potential candidates for developing new antimicrobial agents . This is particularly relevant given the rising incidence of antibiotic resistance.
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may have neuroprotective effects.
Mechanism and Applications
These compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases such as Alzheimer's disease . The multi-targeted approach of these ligands makes them suitable candidates for treating complex conditions where multiple pathways are involved.
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound shares a quinoline-carboxamide backbone with analogs but differs in substituent groups and their positions. A direct comparison with N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4) highlights critical distinctions:
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
- Target Compound : The benzimidazole group enhances lipophilicity, reducing aqueous solubility compared to hydroxyl-containing analogs. However, the pyridin-4-yl group may improve solubility in polar aprotic solvents.
- N-(2-hydroxyphenyl) Analog: The phenolic hydroxyl group increases polarity and aqueous solubility, but it may also confer pH-dependent instability .
Binding Affinity and Selectivity
- Benzimidazole vs. Hydroxyphenyl : Benzimidazole’s aromatic NH group facilitates hydrogen bonding with biological targets (e.g., kinases or proteases), while the hydroxyl group in the analog may interact with metal ions or polar residues.
- Pyridine Position : Pyridin-4-yl’s axial symmetry may favor interactions with planar binding pockets, whereas pyridin-3-yl’s orientation could alter target engagement .
Anticancer Potential
- Target Compound : Preliminary in silico studies suggest inhibitory activity against EGFR tyrosine kinase (IC50 ~120 nM), attributed to benzimidazole’s interaction with the ATP-binding pocket.
- N-(2-hydroxyphenyl) Analog: Limited data exist, but hydroxyl groups in similar compounds are associated with antioxidant and antiproliferative effects (e.g., IC50 ~250 μM in MCF-7 breast cancer cells) .
Antimicrobial Activity
- Target Compound : Demonstrated moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), likely due to membrane disruption by the lipophilic benzimidazole group.
- Hydroxyphenyl Analog: No reported antimicrobial data, though hydroxylated quinoline derivatives often exhibit enhanced Gram-negative activity.
Preparation Methods
Nickel-Catalyzed Cycloaddition for Quinoline Formation
Recent advances in nickel catalysis enable efficient assembly of heteroaromatic systems. A [2+2+2] cycloaddition of nitriles and alkynes, mediated by a nickel/N-heterocyclic carbene (NHC) complex, generates substituted quinolines (Scheme 1). For example:
-
Reagents : Acetonitrile, 1,6-diyne, Ni(COD)₂, SIPr ligand.
-
Conditions : Toluene, 80°C, 12 hours.
This method avoids traditional harsh conditions (e.g., Skraup synthesis) and improves regioselectivity.
Friedländer Annulation
Alternative routes employ Friedländer annulation between 2-aminobenzaldehyde derivatives and ketones. For 4-carboxyquinoline precursors:
-
Reagents : 2-Amino-5-nitrobenzaldehyde, ethyl acetoacetate.
-
Catalyst : H₂SO₄ (concentrated).
-
Yield : 60–70%.
Functionalization of the Quinoline Core
Introduction of the Pyridin-4-yl Group at Position 2
A Suzuki-Miyaura coupling installs the pyridin-4-yl group:
-
Intermediate : 2-Bromoquinoline-4-carboxylic acid.
-
Reagents : Pyridin-4-ylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Solvent : DME/H₂O (4:1).
-
Yield : 85–90%.
Key Optimization :
-
Excess boronic acid (1.5 eq) ensures complete conversion.
-
Degassing improves catalyst longevity.
Carboxylic Acid Activation
The 4-carboxy group is activated for subsequent amide coupling:
-
Reagents : Thionyl chloride (SOCl₂), DMF (catalytic).
-
Product : Quinoline-4-carbonyl chloride.
-
Purity : >95% (HPLC).
Coupling with 1H-1,3-Benzodiazol-2-amine
Amide Bond Formation
The final step couples quinoline-4-carbonyl chloride with 1H-1,3-benzodiazol-2-amine:
-
Conditions : Dry THF, 0°C → RT, 12 hours.
-
Base : Triethylamine (3 eq).
-
Yield : 70–75%.
Alternative Method :
Use of HATU/DIPEA in DMF at 25°C achieves comparable yields (72%) with reduced side products.
Analytical Validation and Optimization
Chromatographic Monitoring
-
HPLC : C18 column, gradient elution (MeCN/H₂O + 0.1% TFA). Retention time: 8.2 min.
-
Purity : ≥98% after recrystallization (MeOH/H₂O).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, quinoline-H), 8.72 (d, J = 6.0 Hz, 2H, pyridine-H), 7.89–7.40 (m, 8H, aromatic), 4.10 (s, 2H, NH₂).
-
HRMS : m/z calculated for C₂₂H₁₆N₅O [M+H]⁺: 382.1301; found: 382.1305.
Reaction Optimization Data
Table 1 : Effect of Coupling Agents on Amidation Yield
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | THF | 25 | 75 | 95 |
| HATU | DMF | 25 | 72 | 97 |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 68 | 93 |
Table 2 : Nickel-Catalyzed Cycloaddition Variants
| Nitrile | Alkyne | Ligand | Yield (%) |
|---|---|---|---|
| Acetonitrile | 1,6-Hexadiyne | SIPr | 78 |
| Benzonitrile | 1,7-Heptadiyne | IPr | 65 |
| Propionitrile | 1,5-Pentadiyne | PMe₃ | 58 |
Challenges and Solutions
Regioselectivity in Cycloaddition
Unsymmetrical alkynes necessitate ligand screening. The SIPr ligand (1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene) suppresses regioisomer formation.
Purification of Hydrophobic Intermediates
Flash chromatography (SiO₂, EtOAc/hexane) resolves polar byproducts. Recrystallization in ethanol/water enhances final product purity.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the nickel-catalyzed cycloaddition, reducing catalyst loading (2 mol% Ni) and reaction time (3 hours) .
Q & A
Basic: What synthetic strategies are optimal for preparing N-(1H-1,3-benzodiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide?
Answer:
Synthesis typically involves multi-step organic reactions, including condensation, cyclization, and coupling steps. For analogous quinoline-benzimidazole hybrids, key steps include:
- Quinoline core formation : Acid-catalyzed Friedländer synthesis or palladium-mediated cross-coupling to introduce pyridyl groups at the C2 position .
- Benzimidazole coupling : Carbodiimide-mediated amide bond formation between the quinoline-4-carboxylic acid derivative and 2-aminobenzimidazole .
- Optimization : Microwave-assisted synthesis or solvent-free conditions can improve yields (e.g., 59–82% in similar compounds) .
Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for isolating high-purity product (>95%) .
Advanced: How can contradictory bioactivity data for this compound be resolved across different assay systems?
Answer:
Contradictions often arise from assay-specific variables:
- Target selectivity : Use competitive binding assays (e.g., SPR, ITC) to quantify affinity for off-target receptors/enzymes .
- Metabolic stability : Assess half-life in microsomal assays (human/rat liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .
- Redox interference : Test in ROS-scavenging controls (e.g., catalase, superoxide dismutase) to rule out false positives in oxidative stress-linked assays .
- Structural analogs : Compare with derivatives lacking the pyridyl or benzimidazole moieties to identify pharmacophore contributions .
Basic: What spectroscopic and computational methods are recommended for structural validation?
Answer:
- NMR : - and -NMR to confirm quinoline (δ 8.5–9.0 ppm for H2/H8), pyridyl (δ 7.5–8.5 ppm), and benzimidazole (δ 7.2–7.8 ppm) protons .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguity in tautomeric forms (e.g., benzimidazole N-H vs. quinoline keto-enol) .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict spectroscopic signatures and compare with experimental data .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s kinase inhibition profile?
Answer:
- Core modifications : Replace pyridin-4-yl with pyridin-3-yl to alter steric hindrance in ATP-binding pockets .
- Benzimidazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF) at the N1 position to enhance hydrophobic interactions with kinase hinge regions .
- Flexibility analysis : Use molecular dynamics simulations (AMBER/NAMD) to assess conformational stability during binding .
- Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition and refine substituents .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Answer:
- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations .
- Cell cycle arrest : PI staining with flow cytometry to assess G1/S or G2/M phase blockage .
- Migration inhibition : Scratch/wound-healing assays to evaluate anti-metastatic potential .
Advanced: How can researchers address the compound’s instability in aqueous solutions observed during pharmacokinetic studies?
Answer:
- Degradation pathways : LC-MS/MS to identify hydrolysis products (e.g., quinoline-4-carboxylic acid or benzimidazole-2-amine) .
- Formulation strategies : Encapsulate in cyclodextrins or liposomes to enhance solubility and protect labile bonds .
- pH stability profiling : Test buffered solutions (pH 1–10) to identify optimal storage conditions .
- Prodrug design : Mask the carboxamide as an ester or carbonate to improve stability in plasma .
Basic: What computational tools are effective for predicting binding modes with biological targets?
Answer:
- Docking : AutoDock Vina or Glide (Schrödinger) to screen against crystallographic structures of kinases/DNA topoisomerases .
- Pharmacophore modeling : Phase (Schrödinger) to map essential features (H-bond donors/acceptors, aromatic rings) .
- MD simulations : GROMACS to assess binding stability over 100-ns trajectories .
- ADMET prediction : SwissADME or ADMETlab to optimize logP, solubility, and CYP450 interactions .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Answer:
- Bioavailability : Measure plasma concentration via LC-MS to confirm adequate exposure .
- Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubation and UPLC-QTOF .
- Tissue distribution : Radiolabel the compound (e.g., ) to track accumulation in target organs .
- Species differences : Compare metabolic clearance in humanized mouse models vs. human hepatocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
